molecular formula C12H13N3O4 B187530 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester CAS No. 312708-27-3

5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester

Katalognummer B187530
CAS-Nummer: 312708-27-3
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: FWTPIGDBKSEKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester” is a chemical compound with the molecular formula C12H13N3O4 . It has a molecular weight of 263.25 . This compound is part of a family of pyrazolo[1,5-a]pyrimidines .

Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its versatility as a building block in developing drug-like candidates. This scaffold has exhibited a broad range of medicinal properties, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and radiodiagnostics applications. Structure-activity relationship (SAR) studies have highlighted the significance of this scaffold among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. There's considerable potential for medicinal chemists to further exploit this scaffold in developing potential drug candidates. The synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, along with SAR studies, have been extensively documented, marking this review as a pioneering compilation of advances in pyrazolo[1,5-a]pyrimidine research since the 1980s (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Another focus area is the regio-orientation and regioselectivity in reactions leading to pyrazolo[1,5-a]pyrimidine formation. This research highlights the challenges in determining the regio-orientation of substituents on the pyrimidine ring, especially when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazoles. The review serves as a comprehensive report on regio-orientation, addressing literature controversies and providing clarity on this topic, which is critical for the further development of pyrazolo[1,5-a]pyrimidine derivatives (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a related class, has shown wide applicability and bioavailability, making it a key precursor in medicinal and pharmaceutical industries. This review covers synthetic pathways employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for the development of pyranopyrimidine derivatives. Such insights are crucial for researchers aiming to utilize catalytic applications for the development of lead molecules, suggesting a broader application of similar strategies in synthesizing compounds including 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester derivatives (Parmar et al., 2023).

Green Synthesis of Heterocyclic Compounds

Furthermore, the green synthesis of fused heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine, emphasizes an eco-friendly approach. Multi-component reactions (MCRs) are highlighted as an atom economical, beneficial, and straightforward method for the synthesis of complex heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives. This review provides insights into the development of MCRs as a more atom economical and eco-friendly approach for synthesizing simple and fused heterocycles, potentially including the derivatives of the targeted compound (Dhanalakshmi et al., 2021).

Safety And Hazards

This compound is labeled as an irritant . Further safety and hazard information is not explicitly provided in the available resources.

Eigenschaften

IUPAC Name

6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-4-19-12(18)10-6(2)13-9-5-8(11(16)17)14-15(9)7(10)3/h5H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTPIGDBKSEKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)O)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352141
Record name 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester

CAS RN

312708-27-3
Record name 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.